
Azocan-1-yl(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-1-yl(thiophen-2-yl)methanone, also known as ATFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it suitable for use in the development of new drugs and materials. In
作用機序
The mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood. However, studies have shown that Azocan-1-yl(thiophen-2-yl)methanone can bind to specific receptors in cells, leading to the activation of signaling pathways. In cancer cells, Azocan-1-yl(thiophen-2-yl)methanone has been found to activate the caspase pathway, leading to apoptosis. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Azocan-1-yl(thiophen-2-yl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, Azocan-1-yl(thiophen-2-yl)methanone has been found to induce apoptosis and inhibit cell proliferation. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of Azocan-1-yl(thiophen-2-yl)methanone.
実験室実験の利点と制限
Azocan-1-yl(thiophen-2-yl)methanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, Azocan-1-yl(thiophen-2-yl)methanone has a unique molecular structure that makes it suitable for use in the development of new drugs and materials.
However, there are also limitations to the use of Azocan-1-yl(thiophen-2-yl)methanone in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
For research on Azocan-1-yl(thiophen-2-yl)methanone include investigating its potential as a cancer treatment and building block for the synthesis of new materials.
合成法
The synthesis of Azocan-1-yl(thiophen-2-yl)methanone involves the reaction between 2-thiophenemethanamine and 2-chloroacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Azocan-1-yl(thiophen-2-yl)methanone. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
科学的研究の応用
Azocan-1-yl(thiophen-2-yl)methanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Azocan-1-yl(thiophen-2-yl)methanone has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that Azocan-1-yl(thiophen-2-yl)methanone can induce apoptosis in cancer cells by activating the caspase pathway. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In the field of materials science, Azocan-1-yl(thiophen-2-yl)methanone has been used as a building block for the synthesis of new materials. The unique molecular structure of Azocan-1-yl(thiophen-2-yl)methanone allows it to form stable complexes with metal ions, which can be used as catalysts for various chemical reactions. Azocan-1-yl(thiophen-2-yl)methanone has also been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
特性
IUPAC Name |
azocan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUHPRAABBRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
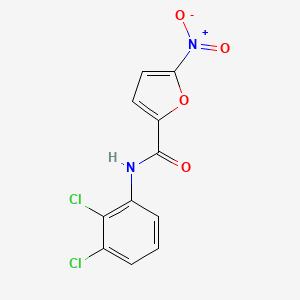
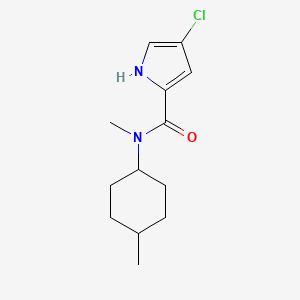
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
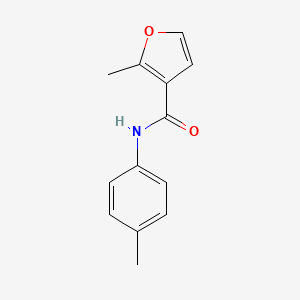
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
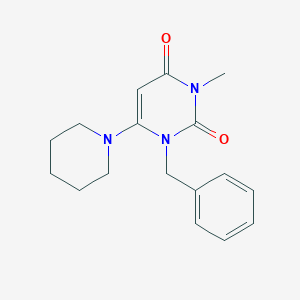
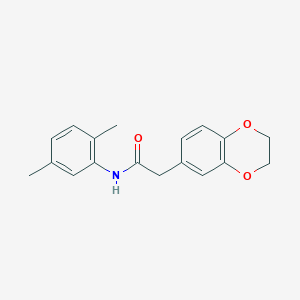
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)